1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a notable compound due to its intriguing chemical structure and potential applications in various fields. It comprises a dimethylamino group, a phenoxy group linked to a complex aliphatic chain, and a propanol moiety. Its hydrochloride form enhances its stability and solubility, making it a valuable compound for research and industrial purposes.

作用机制

Target of Action

The primary targets of 1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride are cellular membranes . This compound is a nonionic detergent used to solubilize and permeabilize these membranes .

Mode of Action

This compound interacts with its targets by solubilizing and permeabilizing unfixed eukaryotic membranes . This interaction results in changes to the membrane’s structure and function, allowing for the extraction of DNA .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA extraction . By solubilizing and permeabilizing the membranes, it facilitates the release of DNA from the cells . The downstream effects include the availability of DNA for further analysis or manipulation .

Pharmacokinetics

As a nonionic detergent, it is soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the solubilization and permeabilization of cellular membranes . This leads to the release of DNA from the cells, enabling its extraction for further analysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.

准备方法

Synthetic Routes and Reaction Conditions

Route 1: : One common synthetic route involves the nucleophilic substitution reaction where 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol reacts with dimethylamine under anhydrous conditions, often facilitated by a catalyst like potassium carbonate.

Route 2: : An alternative method includes the preparation of 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-one followed by reductive amination using dimethylamine and a reducing agent such as sodium borohydride.

Industrial Production Methods

For large-scale production, the synthesis is often optimized to ensure higher yields and purity. This may involve continuous flow reactors where parameters such as temperature, pressure, and solvent systems are meticulously controlled. Industrial methods prioritize efficiency, cost-effectiveness, and safety.

化学反应分析

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation at the alcohol group to form a ketone.

Reduction: : The propanol moiety can be reduced to a more saturated hydrocarbon chain.

Substitution: : The aromatic phenoxy group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄.

Reduction: : Sodium borohydride (NaBH₄) is frequently used as a reducing agent.

Substitution: : Friedel-Crafts alkylation or acylation with aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed from These Reactions

Oxidation: : Formation of a corresponding ketone.

Reduction: : Formation of a fully reduced hydrocarbon.

Substitution: : Introduction of various functional groups to the aromatic ring, leading to diversified derivatives.

科学研究应用

This compound has a wide range of scientific research applications:

Chemistry: : Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: : Explored for pharmaceutical development, particularly in drug discovery for targeting specific molecular pathways.

Industry: : Applied in the formulation of various industrial products, such as surfactants and polymer additives.

相似化合物的比较

When compared to other similar compounds, 1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride stands out due to its unique structural features:

Comparison: : Compounds such as 1-(Dimethylamino)-3-phenoxypropan-2-ol or its various isomers.

Uniqueness: : The presence of the 2,4,4-trimethylpentan-2-yl group imparts specific steric and electronic effects, leading to distinct reactivity and properties.

Similar Compounds

1-(Dimethylamino)-3-phenoxypropan-2-ol

3-(4-tert-Butylphenoxy)propan-2-ol

1-(Dimethylamino)-3-(4-(tert-butyl)phenoxy)propan-2-ol

There you have it—an article capturing the essence of this fascinating compound. How about exploring another aspect of this compound's applications or venturing into new territory altogether?

生物活性

1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects, as well as its safety profile based on existing research.

Chemical Structure and Properties

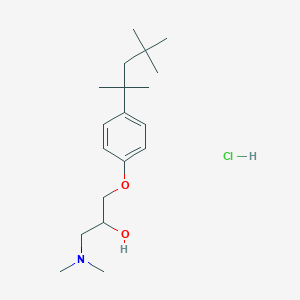

The compound is characterized by the following structural formula:

This structure includes a dimethylamino group, a phenoxy moiety, and a branched alkyl chain, which contribute to its biological activity.

Anti-inflammatory Potential

The anti-inflammatory activity of related compounds has also been documented. For example, studies have shown that certain dimethylamino derivatives can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes. Compounds that increase or decrease NF-κB activity can significantly impact inflammation levels in biological systems .

Table of Inflammatory Activity Modulation

| Compound | NF-κB Activity Change (%) | Notes |

|---|---|---|

| A | +10% | Pro-inflammatory effect |

| B | -15% | Anti-inflammatory effect |

This modulation suggests that this compound may influence inflammatory pathways similarly.

Safety and Toxicity

Toxicological assessments of related compounds indicate varying degrees of safety. For instance, some studies have reported renal toxicity at high doses in animal models . The reference dose for similar compounds was established at approximately 3.1 mg/kg/day in rats, highlighting the importance of careful dosing in therapeutic applications.

Case Studies

While specific case studies on the compound itself are scarce, analogous compounds have been investigated extensively:

- Study on Dimethylamino Derivatives : A study evaluated several dimethylamino derivatives for antifungal activity and found promising results for certain structures . This suggests potential for further exploration of the hydrochloride form.

- Inflammation Modulation Study : Research into the modulation of NF-κB by various phenolic compounds demonstrated significant anti-inflammatory effects, reinforcing the potential therapeutic applications of similar structures .

属性

IUPAC Name |

1-(dimethylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-18(2,3)14-19(4,5)15-8-10-17(11-9-15)22-13-16(21)12-20(6)7;/h8-11,16,21H,12-14H2,1-7H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYYUESKORTAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。